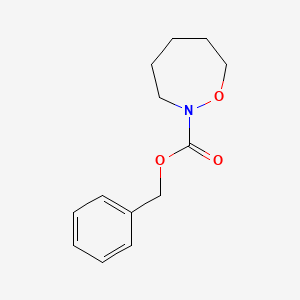
(2R)-2-methoxypropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-methoxypropane-1-thiol, or (2R)-2-MTPT, is an organo-thiol compound with a variety of applications in synthesis and research. It is a colorless liquid with a boiling point of 145°C and a flash point of 73°C. It has a pungent odor and is soluble in most organic solvents. The compound is relatively stable and has a wide range of uses in laboratories, including in the synthesis of other compounds and in biological research.
Scientific Research Applications
((2R)-2-methoxypropane-1-thiol)-2-MTPT has a variety of applications in scientific research. It is used as a reagent in the synthesis of other compounds, and it is also used in biological research. It has been used to study the effects of organo-thiols on the activity of enzymes, to study the effects of organo-thiols on the structure and function of proteins, and to study the effects of organo-thiols on the structure and function of DNA and RNA.
Mechanism of Action
((2R)-2-methoxypropane-1-thiol)-2-MTPT is an organo-thiol compound, meaning that it contains a sulfur atom that is bound to an organic molecule. This sulfur atom is capable of forming covalent bonds with other molecules, such as proteins and enzymes. This allows (this compound)-2-MTPT to bind to and interact with proteins and enzymes, altering their structure and function.
Biochemical and Physiological Effects
(this compound)-2-MTPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to alter the structure and function of proteins, and to alter the structure and function of DNA and RNA. It has also been shown to have an effect on the growth and development of cells, and to affect the production of hormones and other signaling molecules.
Advantages and Limitations for Lab Experiments
The main advantage of using ((2R)-2-methoxypropane-1-thiol)-2-MTPT in laboratory experiments is its stability. It is relatively stable and does not degrade over time. Additionally, it is easy to synthesize and can be stored for long periods of time. The main limitation of (this compound)-2-MTPT is its pungent odor, which can be unpleasant in confined spaces. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
Given its wide range of applications in scientific research, there are a number of potential future directions for ((2R)-2-methoxypropane-1-thiol)-2-MTPT. These include further research into its effects on enzymes, proteins, and DNA/RNA; its effects on cell growth and development; and its potential applications in drug discovery and development. Additionally, further research into its synthesis and storage methods could lead to improved methods for its production and use in the laboratory.
Synthesis Methods
((2R)-2-methoxypropane-1-thiol)-2-MTPT can be synthesized by a variety of methods, including the reaction of thiourea with 1-chloro-2-methoxypropane in the presence of sodium hydroxide. This reaction produces (this compound)-2-MTPT as a colorless liquid. The reaction is typically carried out in an aqueous solution, and the yield of (this compound)-2-MTPT is typically in the range of 70-80%.
properties
| { "Design of the Synthesis Pathway": "The synthesis of (2R)-2-methoxypropane-1-thiol can be achieved through a three-step process involving the protection of a thiol group, the alkylation of a protected thiol, and the deprotection of the thiol group.", "Starting Materials": [ "Methanol", "Sodium hydroxide", "2-bromo-1-methoxypropane", "Thiophenol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Protection of Thiophenol", "Thiophenol is reacted with methanol and sodium hydroxide to form sodium methoxide and 2-methoxythiophenol.", "Step 2: Alkylation of Protected Thiol", "2-bromo-1-methoxypropane is reacted with 2-methoxythiophenol in the presence of sodium bicarbonate to form (2R)-2-methoxypropane-1-thiol.", "Step 3: Deprotection of Thiol Group", "The protected thiol group is deprotected by reacting the product from step 2 with hydrochloric acid and sodium chloride.", "The product is then dried with anhydrous magnesium sulfate to obtain (2R)-2-methoxypropane-1-thiol." ] } | |
CAS RN |
2348272-86-4 |
Molecular Formula |
C4H10OS |
Molecular Weight |
106.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



